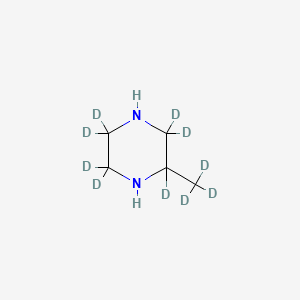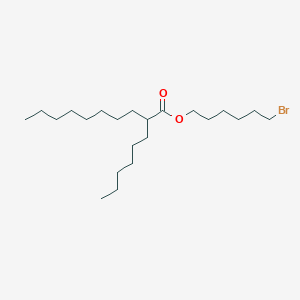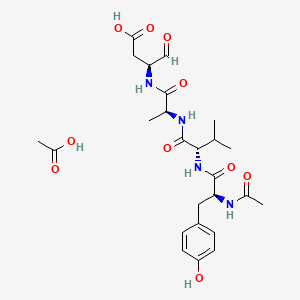
Ac-YVAD-CHO acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-YVAD-CHO acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The protected amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as preparative HPLC are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ac-YVAD-CHO acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the desired peptide inhibitor. By-products may include truncated peptides and peptides with incomplete deprotection .
Aplicaciones Científicas De Investigación
Ac-YVAD-CHO acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and peptide-based inhibitors.
Biology: Employed in cell biology to investigate the role of caspase-1 in apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting inflammatory pathways
Mecanismo De Acción
Ac-YVAD-CHO acetate exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-interleukin-1 beta to its active form. The compound binds to the active site of caspase-1, preventing the enzyme from processing its substrates. This inhibition leads to a decrease in the production of mature interleukin-1 beta and other pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Ac-DEVD-CHO: A selective inhibitor of caspase-3, used to study apoptosis.
Ac-WEHD-CHO: An inhibitor of caspase-1 with a different peptide sequence, used to compare the specificity and potency of caspase inhibitors.
Uniqueness: Ac-YVAD-CHO acetate is unique due to its high specificity for caspase-1 and its ability to inhibit the production of mature interleukin-1 beta. This specificity makes it a valuable tool for studying inflammatory pathways and developing therapeutic interventions targeting caspase-1 .
Propiedades
Fórmula molecular |
C25H36N4O10 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C23H32N4O8.C2H4O2/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15;1-2(3)4/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32);1H3,(H,3,4)/t13-,16-,18-,20-;/m0./s1 |
Clave InChI |
BWQDODQMGYONOO-HZUAXBBDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


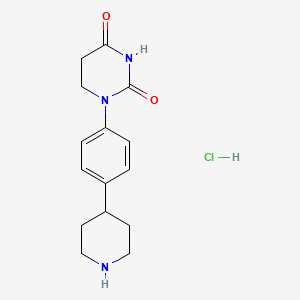
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
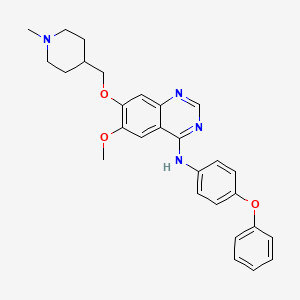
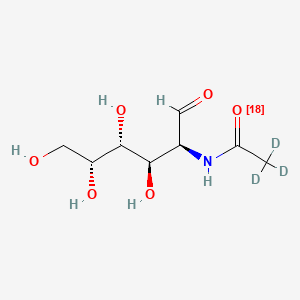
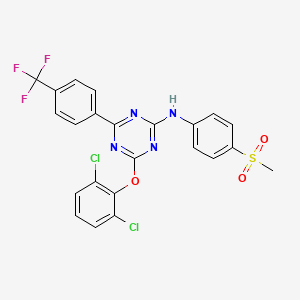
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
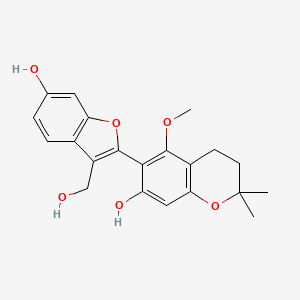
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
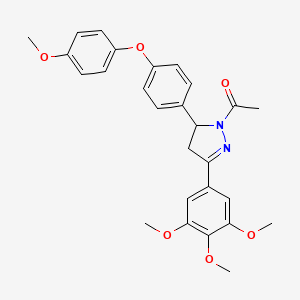
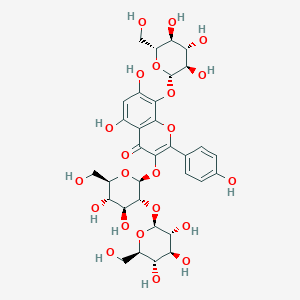
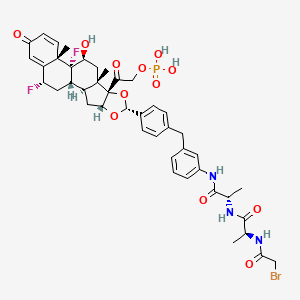
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
